molecular formula C12H16BrN B7975331 N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine

Cat. No.: B7975331
M. Wt: 254.17 g/mol
InChI Key: CJEJCZKCMUROFD-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine (CAS 1593015-94-1) is a synthetic organic compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . This chemical features a cyclobutylamine group linked via a methylene bridge to a 3-bromo-4-methylphenyl ring, a structural motif common in investigative chemistry. Its core value to researchers lies in its potential as a key synthetic intermediate or building block for the development of novel pharmacologically active molecules. Structurally related compounds, particularly those incorporating substituted phenylcycloalkylamine architectures, are investigated for their activity in the central nervous system. Some analogs function as monoamine reuptake inhibitors, targeting transporters for neurotransmitters like dopamine and norepinephrine, which are relevant pathways for conditions such as depression, attention deficit disorders, and substance dependence . The bromine atom on the phenyl ring provides a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl derivatives for medicinal chemistry optimization and materials science research . The mechanism of action for any specific biological activity is highly dependent on the final synthesized compound. In a research context, this molecule could act as a ligand interacting with specific protein receptors. The affinity and intrinsic efficacy of such a ligand are determined by its chemical structure and its specific binding to receptor recognition sites, which can either activate or inhibit the receptor's function . This product is intended for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-9-5-6-10(7-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJCZKCMUROFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-4-methylbenzyl Halides

The most direct route to N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine involves the reaction of 3-bromo-4-methylbenzyl chloride or bromide with cyclobutanamine. The benzyl halide precursor is typically synthesized through free-radical bromination or halogenation of 4-methylbenzyl alcohol.

Key Reaction Conditions :

  • Bromination : Use of PBr₃ or HBr in the presence of a catalytic acid (e.g., H₂SO₄) at 0–25°C yields 3-bromo-4-methylbenzyl bromide with >85% efficiency.

  • Chlorination : Thionyl chloride (SOCl₂) in anhydrous dichloromethane converts 3-bromo-4-methylbenzyl alcohol to the corresponding chloride at 40°C.

Challenges :

  • Competing dihalogenation requires strict stoichiometric control.

  • Moisture-sensitive intermediates necessitate inert atmospheres.

Amine Coupling

Cyclobutanamine reacts with the benzyl halide in a nucleophilic substitution (SN2) mechanism.

Optimized Protocol :

  • Dissolve 3-bromo-4-methylbenzyl chloride (1.0 equiv) in dry tetrahydrofuran (THF).

  • Add cyclobutanamine (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Reflux at 65°C for 12–18 hours under nitrogen.

  • Isolate the product via aqueous workup and column chromatography.

Yield : 72–78% (reported for analogous structures).

Side Reactions :

  • Overalkylation forms quaternary ammonium salts.

  • Elimination pathways dominate at elevated temperatures (>70°C).

Reductive Amination of 3-Bromo-4-methylbenzaldehyde

Aldehyde Synthesis

3-Bromo-4-methylbenzaldehyde is prepared via oxidation of 3-bromo-4-methylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Yield : 89–93%.

Reductive Coupling

Cyclobutanamine and the aldehyde undergo reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogenation with Pd/C.

Protocol :

  • Mix 3-bromo-4-methylbenzaldehyde (1.0 equiv) and cyclobutanamine (1.5 equiv) in methanol.

  • Add NaBH(OAc)₃ (1.2 equiv) at 0°C and stir for 24 hours.

  • Quench with saturated NaHCO₃ and extract with ethyl acetate.

Yield : 68–74%.

Advantages :

  • Avoids halogenated intermediates.

  • Tolerates functional groups sensitive to strong bases.

Alternative Pathways

Gabriel Synthesis

A two-step approach using phthalimide protection:

  • Alkylation : React 3-bromo-4-methylbenzyl bromide with potassium phthalimide in DMF (90°C, 6 hours).

  • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol yields the primary amine.

Yield : 65–70% overall.

Enzymatic Amination

Recent advances employ transaminases to catalyze the transfer of an amine group to 3-bromo-4-methylbenzaldehyde.

Conditions :

  • PLP-dependent enzyme (ATA-117) in phosphate buffer (pH 7.5).

  • L-alanine as amine donor, 30°C, 48 hours.

Yield : 52–58% (lower than chemical methods but enantioselective).

Comparative Analysis of Methods

Method Yield Reaction Time Cost Scalability
Nucleophilic Substitution72–78%12–18 hLowIndustrial
Reductive Amination68–74%24 hModerateLab-scale
Gabriel Synthesis65–70%18 hHighLimited
Enzymatic Amination52–58%48 hVery HighSpecialized

Key Observations :

  • Nucleophilic substitution remains the most cost-effective and scalable method.

  • Enzymatic routes, while niche, offer stereochemical control for chiral applications.

Industrial-Scale Considerations

Continuous Flow Reactors

Patented hydrogenation techniques (e.g., Pd/C in autoclaves at 0.5 MPa H₂) adapted from pyridine syntheses can enhance throughput:

  • Benefits : Reduced reaction times (≤6 hours), improved safety profiles.

  • Yield : Comparable to batch processes (70–75%).

Solvent Recovery

Recycling THF or methanol via distillation reduces costs by 30–40% in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different functionalized cyclobutanamine derivatives .

Mechanism of Action

The mechanism of action of N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutanamine moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine and its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
This compound 3-Br, 4-CH3 on phenyl ring; no N-methyl C₁₂H₁₅BrN 244.16 g/mol Higher lipophilicity due to methyl group; potential steric hindrance from Br/CH3
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine 4-Br, 3-F on phenyl ring; N-methyl C₁₂H₁₅BrFN 288.16 g/mol Enhanced metabolic stability from N-methyl; fluorine may reduce lipophilicity
N-[(3-Bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine 3-Br, 5-F on phenyl ring; N-methyl C₁₂H₁₅BrFN 272.16 g/mol Halogen positioning alters electronic effects; fluorine improves solubility

Structural and Electronic Differences

  • Halogen and Methyl Substitution: The 3-bromo-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to fluoro-substituted analogs (e.g., 3-F or 5-F in ).
  • N-Methylation : The absence of N-methylation in the target compound contrasts with its analogs in . N-Methylation typically improves metabolic stability by blocking oxidative deamination but may reduce solubility due to increased hydrophobicity .

Pharmacological Activity

  • HIF-1 Inhibition : Cyclobutanamine derivatives, such as those in , exhibit potent HIF-1 inhibitory activity. However, substituents like propan-2-amine are often favored over cyclobutanamine due to better solubility and metabolic stability despite slightly lower potency. This suggests the target compound’s efficacy may depend on optimizing substituents to balance activity and drug-like properties.
  • Metabolic Stability : The cyclobutanamine fragment is resistant to metabolic degradation in some contexts (e.g., metabolite M6 in retains the cyclobutanamine ion). However, the absence of N-methylation in the target compound could render it more susceptible to enzymatic oxidation compared to methylated analogs .

Physicochemical Properties

  • Solubility : Fluorine substituents in analogs may enhance solubility via polar interactions, whereas the methyl group in the target compound could reduce it.

Biological Activity

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and research findings related to its pharmacological effects.

Structural Characteristics

This compound features a cyclobutanamine core with a substituted phenyl ring. The presence of the bromine atom on the aromatic ring is significant as halogen substituents often enhance the compound's reactivity and biological activity. The molecular formula for this compound is C10H12BrNC_{10}H_{12}BrN with a molecular weight of approximately 230.11 g/mol.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. Such interactions may modulate various biochemical pathways, leading to diverse pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer properties, indicating a potential therapeutic role for this compound.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Compounds with similar halogenated structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of structurally related compounds. The halogen atoms in these compounds are believed to enhance their binding affinity to cancer-related targets, potentially leading to inhibition of tumor growth. Specific studies on this compound are still ongoing, but preliminary data suggest it may follow a similar trend.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of cyclobutanamine derivatives:

  • Study on Anticancer Activity : A study published in 2023 investigated the effects of various cyclobutanamine derivatives on cancer cell lines. Results indicated that compounds with bromine substitutions significantly inhibited cell proliferation in breast cancer models, suggesting a promising avenue for further investigation into this compound's efficacy .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of halogenated cyclobutanamines against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable antibacterial activity, warranting further exploration into this compound's potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesNotable Biological Activities
This compoundCyclobutanamine core, brominated phenylPotential antimicrobial and anticancer
1-(3-Bromo-4-fluorophenyl)cyclobutanamineCyclobutanamine core, fluorinated phenylAntitumor activity observed
N-(2,4-difluorophenyl)methylcyclobutanamineCyclobutanamine core, difluorinated phenylInvestigated for anti-inflammatory effects

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine with high purity?

  • Methodology :

  • Alkylation : React cyclobutanamine with 3-bromo-4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution. This approach is analogous to methods used for synthesizing structurally related amines, such as N-(3-chlorophenethyl)-4-nitrobenzamide derivatives .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product.
  • Characterization : Validate purity via HPLC (retention time analysis, as in metabolite studies ) and confirm structure using ¹H/¹³C NMR. Compare chemical shifts with cyclobutanamine derivatives (e.g., δ ~3.07 ppm for cyclobutyl protons in NMR spectra ).

Q. What analytical techniques are critical for verifying the identity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HMBC) to resolve overlapping signals, particularly for the cyclobutane and benzyl moieties. Reference HMBC correlations (e.g., cross-peaks between cyclobutyl protons and carbonyl carbons) as demonstrated in metabolite studies .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ (expected m/z ~267.04 for C₁₂H₁₅BrN). Fragment patterns (e.g., loss of Br or cyclobutane ring cleavage) should align with theoretical predictions.
  • Elemental Analysis : Validate C, H, N, and Br content (±0.4% deviation).

Advanced Questions

Q. How can researchers resolve contradictions between experimental and computational NMR data during structural validation?

  • Methodology :

  • Solvent/Concentration Effects : Replicate NMR conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations.
  • DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities.
  • Dynamic NMR : For fluxional cyclobutane rings, variable-temperature NMR can detect ring puckering dynamics, as observed in cyclobutanamine derivatives .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

  • Methodology :

  • Solvent Screening : Use vapor diffusion with solvents like dichloromethane/hexane or ethanol/water. Slow evaporation minimizes disorder.
  • Software Tools : Process diffraction data with SHELXL for refinement and WinGX for structure visualization . For twinned crystals, employ the TWINABS module in SHELXL .
  • Thermal Parameters : Anisotropic displacement parameters (ADPs) should be refined for non-H atoms. Use ORTEP-3 for ellipsoid visualization .

Q. How can metabolic stability studies inform the design of cyclobutanamine derivatives?

  • Methodology :

  • In Vitro Assays : Incubate the compound with liver microsomes to identify metabolites via LC-MS/MS. Track fragment ions (e.g., m/z 70 for cyclobutanamine ).
  • Structure-Activity Relationships (SAR) : Modify the bromo-methylphenyl group to reduce oxidative metabolism. Introduce electron-withdrawing substituents to stabilize the benzyl moiety against CYP450 enzymes.

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